molecular formula C8H10N4O3S B2490709 ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate CAS No. 932998-35-1

ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate

Cat. No.: B2490709
CAS No.: 932998-35-1
M. Wt: 242.25
InChI Key: ARJDQKPSOCSQRY-UHFFFAOYSA-N
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Description

Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets.

Properties

IUPAC Name

ethyl 2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-2-15-6(14)5(13)9-7-10-11-8-12(7)3-4-16-8/h2-4H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJDQKPSOCSQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate typically involves the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates. This one-pot multicomponent reaction yields the desired product with high efficiency and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups onto the core structure.

Scientific Research Applications

Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate is a compound of interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

  • Molecular Formula : C₉H₁₂N₄O₃S
  • IUPAC Name : this compound
  • SMILES : CCOC(=O)N1=NNC2=C(N=CN2S1)C(=O)C=C2

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. Various synthetic pathways have been explored to enhance yield and purity while minimizing by-products. For instance:

  • Cyclocondensation : Utilizing thioureas and isothiocyanates in the presence of appropriate catalysts can yield high-purity products.
  • Characterization : Compounds are characterized using techniques such as IR spectroscopy and NMR to confirm structure and purity .

Antitumor Activity

Research indicates that derivatives of triazole-thiazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • Cervix cancer (KB/HELA)
    • Ovarian carcinoma (SK-OV-3)
    • Brain cancer (SF-268)
    • Non-small-cell lung cancer (NCl-H460)

The compound exhibited IC50 values in the micromolar range against these cell lines .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method was used to assess its efficacy compared to standard antibiotics .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Triazole Derivatives :
    • A study focused on various triazole derivatives revealed their potential as anticancer agents. Ethyl derivatives showed enhanced activity due to structural modifications that improved interaction with biological targets .
  • Antiviral Activity :
    • Some triazole-thiazole derivatives were found to inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or cellular pathways essential for viral proliferation .

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